molecular formula C16H15N3O6S2 B6522729 2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide CAS No. 951899-94-8

2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide

Cat. No.: B6522729
CAS No.: 951899-94-8
M. Wt: 409.4 g/mol
InChI Key: JSGZGYPGRUAWGR-UHFFFAOYSA-N
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Description

2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and materials science. This compound features a unique structure that includes a thiazolidine ring, a sulfonamide group, and a benzamide moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazolidine derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Benzamide Coupling: The final step involves coupling the sulfonamide intermediate with a benzoyl chloride to form the benzamide moiety. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The sulfonamide and benzamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen or the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the thiazolidine ring.

    Substitution: Various substituted sulfonamides or benzamides depending on the nucleophile used.

Scientific Research Applications

2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide exerts its effects involves binding to specific molecular targets. For instance, as an anti-HIV agent, it binds to the non-nucleoside binding site of HIV-1 reverse transcriptase, inhibiting the enzyme’s activity and preventing viral replication . The sulfonamide and benzamide groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S2/c17-16(21)13-3-1-2-4-14(13)18-27(24,25)12-7-5-11(6-8-12)19-15(20)9-10-26(19,22)23/h1-8,18H,9-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGZGYPGRUAWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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